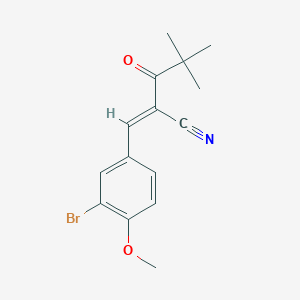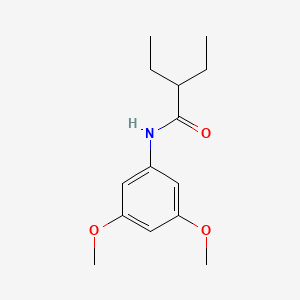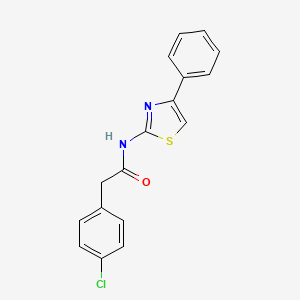
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields.
作用機序
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is complex and not yet fully understood. However, studies have shown that this compound has the ability to inhibit certain biological processes, including the activity of enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of using 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields. However, one of the main limitations of using this compound is its complexity, which makes it difficult to synthesize and study.
将来の方向性
There are many future directions for research involving 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One of the most promising areas of research is in the field of cancer research, where this compound has shown great promise as a potential treatment for a variety of different types of cancer. In addition, this compound has also been studied for its potential applications in the field of drug discovery, where it has shown activity against a variety of different biological targets. Finally, future research may focus on improving the synthesis of this compound and developing new methods for studying its properties and potential applications.
合成法
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a complex process that involves several steps. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)propenal. The second step involves the reaction of this intermediate with acetonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of the final product, this compound.
科学的研究の応用
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by disrupting certain biological processes. In addition, this compound has also been studied for its potential applications in the field of drug discovery, as it has been shown to have activity against a variety of different biological targets.
特性
IUPAC Name |
(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)14(18)11(9-17)7-10-5-6-13(19-4)12(16)8-10/h5-8H,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOWQRTUSIGNI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)

